molecular formula C17H16ClN3O2 B10895833 N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]propanamide

N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]propanamide

Cat. No.: B10895833
M. Wt: 329.8 g/mol
InChI Key: NHJLZJNMZARXLZ-UHFFFAOYSA-N
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Description

N~1~-[7-(4-CHLOROPHENYL)-5-OXO-5,6,7,8-TETRAHYDRO-2-QUINAZOLINYL]PROPANAMIDE is a chemical compound with the molecular formula C17H16ClN3O2 It is known for its unique structure, which includes a quinazolinone core and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[7-(4-CHLOROPHENYL)-5-OXO-5,6,7,8-TETRAHYDRO-2-QUINAZOLINYL]PROPANAMIDE typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, often using chlorobenzene derivatives.

    Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety through an amide coupling reaction.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N~1~-[7-(4-CHLOROPHENYL)-5-OXO-5,6,7,8-TETRAHYDRO-2-QUINAZOLINYL]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinazolinone derivatives.

    Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include various quinazolinone and tetrahydroquinazolinone derivatives, which can have different functional groups depending on the reagents used.

Scientific Research Applications

N~1~-[7-(4-CHLOROPHENYL)-5-OXO-5,6,7,8-TETRAHYDRO-2-QUINAZOLINYL]PROPANAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-[7-(4-CHLOROPHENYL)-5-OXO-5,6,7,8-TETRAHYDRO-2-QUINAZOLINYL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]acetamide
  • N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide

Uniqueness

N~1~-[7-(4-CHLOROPHENYL)-5-OXO-5,6,7,8-TETRAHYDRO-2-QUINAZOLINYL]PROPANAMIDE is unique due to its specific quinazolinone core and chlorophenyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H16ClN3O2

Molecular Weight

329.8 g/mol

IUPAC Name

N-[7-(4-chlorophenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]propanamide

InChI

InChI=1S/C17H16ClN3O2/c1-2-16(23)21-17-19-9-13-14(20-17)7-11(8-15(13)22)10-3-5-12(18)6-4-10/h3-6,9,11H,2,7-8H2,1H3,(H,19,20,21,23)

InChI Key

NHJLZJNMZARXLZ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=NC=C2C(=N1)CC(CC2=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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